2,2'-Sulfonylbis(4-bromophenol)
Description
Properties
CAS No. |
5336-23-2 |
|---|---|
Molecular Formula |
C12H8Br2O4S |
Molecular Weight |
408.06 g/mol |
IUPAC Name |
4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H8Br2O4S/c13-7-1-3-9(15)11(5-7)19(17,18)12-6-8(14)2-4-10(12)16/h1-6,15-16H |
InChI Key |
NZPRBTZJWXINLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)C2=C(C=CC(=C2)Br)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most widely reported synthesis of 2,2'-sulfonylbis(4-bromophenol) involves the direct sulfonation of 4-bromophenol with sulfuryl chloride (SOCl). The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl group bridges two phenolic rings at the ortho positions relative to the hydroxyl groups. The mechanism initiates with the generation of a chlorosulfonium intermediate, which reacts with the deprotonated phenol to form the sulfonyl linkage.
Optimized Reaction Conditions
Typical reaction parameters are as follows:
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous dichloromethane or ether |
| Base | Pyridine or triethylamine |
| Temperature | 0–5°C (ice-water bath) |
| Molar Ratio | 1:2 (SOCl:4-bromophenol) |
| Reaction Time | 4–6 hours |
The base neutralizes HCl byproducts, shifting the equilibrium toward product formation. Lower temperatures minimize side reactions such as polysulfonation.
Purification and Characterization
The crude product is purified via recrystallization from ethanol or acetone, yielding colorless crystals. Key characterization data include:
-
H NMR (DMSO-d): δ 10.2 (s, 2H, OH), 7.45 (d, 4H, aromatic), 6.95 (d, 4H, aromatic)
-
IR (KBr): 3400 cm (O–H), 1170 cm (S=O)
Alternative Synthesis via Thioether Oxidation
Preparation of Thioether Intermediate
An alternative route involves synthesizing 2,2'-thiobis(4-bromophenol) as a precursor. This is achieved by reacting 4-bromophenol with sulfur dichloride (SCl) in tetrahydrofuran (THF) at 25°C for 12 hours. The thioether intermediate is isolated via filtration and washed with cold hexane.
Oxidation to Sulfonyl Derivative
The thioether is oxidized using hydrogen peroxide (HO) in acetic acid:
Conditions :
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Sulfonation | High atom economy; fewer steps | Requires strict temperature control |
| Thioether Oxidation | Avoids SOCl handling | Lower yield; additional steps |
The direct method is preferred industrially due to its simplicity, whereas the thioether route is safer for small-scale laboratories .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Sulfonylbis(4-bromophenol) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., base catalysts like NaOH).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products:
Substitution: Derivatives with substituted nucleophiles.
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
2,2’-Sulfonylbis(4-bromophenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized as a flame retardant and in the production of high-performance materials.
Mechanism of Action
The mechanism by which 2,2’-Sulfonylbis(4-bromophenol) exerts its effects involves the interaction of its bromophenol groups with target molecules. The sulfonyl group enhances the compound’s ability to form stable complexes with various substrates, facilitating its use in catalysis and inhibition processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or antimicrobial activity .
Comparison with Similar Compounds
4,4'-Sulphonylbis(2,6-dibromophenol)
- Structure: Contains sulfonyl and bromophenol groups, but bromines are at the 2,6-positions instead of 4-position.
- Properties : Higher molecular weight (565.85 g/mol) due to four bromine atoms .
- Applications: Used as a flame retardant (Tetrabromobisphenol S) due to thermal stability .
- Key Difference: The 2,6-dibromo substitution increases steric hindrance, reducing reactivity in metal coordination compared to 2,2'-sulfonylbis(4-bromophenol) .
Bis(2-hydroxy-5-bromophenyl)methane
- Structure : Replaces sulfonyl with a methylene (-CH₂-) bridge and bromines at 5-positions.
- Properties : Lower molecular weight (358.03 g/mol) and reduced rigidity due to the flexible methylene group .
- Applications: Limited to niche organic synthesis; lacks sulfonyl-related applications in metal chelation .
Schiff Base Ligands with Sulfonyl/Bromophenol Moieties
- Example: Pyridine 2,6-diylbis{2,2’(azamethane-1-ylidene)4-bromophenol} (L) Structure: Combines pyridine and bromophenol groups via azomethine linkages. Applications: Selective adsorption of Cu²⁺ and Cd²⁺ ions at pH 8, with stability constants (log K) exceeding 10 for Cd²⁺ . Comparison: Unlike 2,2'-sulfonylbis(4-bromophenol), this ligand’s pyridine core enhances π-π interactions, improving selectivity for transition metals .
Spectroscopic and Physical Properties
Biological Activity
2,2'-Sulfonylbis(4-bromophenol) (CAS No. 5336-23-2) is a synthetic compound characterized by its unique structure, which consists of two bromophenol groups linked by a sulfonyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 2,2'-Sulfonylbis(4-bromophenol), supported by relevant data tables and research findings.
The chemical formula for 2,2'-Sulfonylbis(4-bromophenol) is , with a molecular weight of 408.06 g/mol. The compound features two bromine atoms, which enhance its reactivity and biological activity compared to other halogenated phenols.
| Property | Value |
|---|---|
| CAS No. | 5336-23-2 |
| Molecular Formula | C12H8Br2O4S |
| Molecular Weight | 408.06 g/mol |
| IUPAC Name | 4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfonylphenol |
| InChI Key | NZPRBTZJWXINLY-UHFFFAOYSA-N |
The biological activity of 2,2'-Sulfonylbis(4-bromophenol) is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl group enhances the compound's capacity to form stable complexes with proteins and nucleic acids, which may lead to enzyme inhibition and modulation of signaling pathways.
Antimicrobial Activity
Research has indicated that 2,2'-Sulfonylbis(4-bromophenol) exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of 2,2'-Sulfonylbis(4-bromophenol)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Properties
The anticancer potential of 2,2'-Sulfonylbis(4-bromophenol) has been explored in various studies. It has shown inhibitory effects on cancer cell proliferation and induced apoptosis in several cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies revealed that treatment with 2,2'-Sulfonylbis(4-bromophenol) resulted in significant growth inhibition of human hepatoma cell line Bel7402, with an IC50 value of approximately 8.7 µg/mL. The mechanism underlying this effect involves modulation of β1-integrin/FAK signaling pathways, leading to reduced cell migration and invasion.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Bel7402 | 8.7 | Inhibition of β1-integrin/FAK signaling |
| SK-OV-3 | 12.5 | Induction of apoptosis |
| HCT-116 | 15.0 | Cell cycle arrest |
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of 2,2'-Sulfonylbis(4-bromophenol) against similar compounds such as 2,2'-Sulfonylbis(4-chlorophenol) and 2,2'-Sulfonylbis(4-fluorophenol). The presence of bromine in the structure significantly enhances the compound's reactivity and biological efficacy.
Table 3: Comparison with Similar Compounds
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 2,2'-Sulfonylbis(4-bromophenol) | Effective (10-20 µg/mL) | Effective (8.7 µg/mL) |
| 2,2'-Sulfonylbis(4-chlorophenol) | Moderate (20-30 µg/mL) | Less effective (>20 µg/mL) |
| 2,2'-Sulfonylbis(4-fluorophenol) | Low (<50 µg/mL) | Not effective |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2'-Sulfonylbis(4-bromophenol) derivatives, and how can reaction yields be optimized?
- Methodology : Derivatives of sulfonylbis(4-bromophenol) can be synthesized via condensation reactions with hydrazine derivatives. For instance, reacting 4,4'-sulfonyldianiline with cyclohexane-1,3-dione or dimethylcyclohexane-1,3-dione under reflux in ethanol/acetic acid yields hydrazone-linked compounds. Optimal conditions include maintaining a 1:2 molar ratio of the sulfonyl precursor to the dione derivative, with reaction times of 6–8 hours at 80–90°C. Yields (60–81%) depend on steric hindrance from substituents like methyl groups .
- Purification : Recrystallization using dimethylformamide (DMF) or ethanol is recommended to isolate high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing 2,2'-Sulfonylbis(4-bromophenol)-based compounds?
- FT-IR Analysis : Detect characteristic peaks such as S=O stretching (1150–1250 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹). Confirm hydrazone formation via N-H stretching (3200–3300 cm⁻¹) .
- NMR Spectroscopy : Use -NMR to identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-linked protons. -NMR resolves carbonyl carbons (δ 170–190 ppm) in dione derivatives .
- UV-Vis Spectroscopy : Solvent polarity significantly affects absorption maxima. For example, in methanol, λmax shifts due to hydrogen bonding, while DMF stabilizes charge-transfer transitions .
Q. How can researchers differentiate structural analogs of sulfonylbis(4-bromophenol) compounds?
- Substituent Effects : Compare analogs like 4,4'-Sulfonylbis(2-aminophenol) (CAS 7545-50-8), where amino groups enhance hydrogen bonding, versus bromine’s electron-withdrawing effects in 2,2'-Sulfonylbis(4-bromophenol).
- Thermal Analysis : Melting points vary with substituents; e.g., hydrazone derivatives exhibit higher melting points (229–295°C) due to intermolecular hydrogen bonding .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in metal-ion adsorption data for sulfonylbis(4-bromophenol)-modified silica?
- Adsorption Optimization : Modify silica surfaces with sulfonylbis(4-bromophenol) via silanization to introduce selective ligands for heavy metals like Cd(II). Control pH (6–7) to maximize ligand-metal interactions while minimizing silica dissolution.
- Competing Ions : Use masking agents (e.g., EDTA) to suppress interference from Ca or Mg. Validate selectivity via ICP-MS and compare with unmodified silica .
Q. How does 2,2'-Sulfonylbis(4-bromophenol) function in coordination chemistry, and what are its applications?
- Schiff Base Ligands : React with Zn(II) sulfate to form nano-complexes for catalytic or antimicrobial applications. Use green biosynthesis methods (e.g., aqueous-phase synthesis) to enhance sustainability. Characterize complexes via TEM, XRD, and FT-IR to confirm metal-ligand coordination .
- Applications : These complexes show promise in photocatalytic degradation of organic pollutants or as antibacterial agents due to sulfonyl and bromine groups enhancing redox activity .
Q. What advanced computational methods predict the solvent effects on sulfonylbis(4-bromophenol) reactivity?
- DFT Calculations : Model solvent polarity (e.g., methanol vs. chloroform) to predict charge distribution and reaction pathways. Correlate with experimental UV-Vis data to validate solvatochromic shifts .
- MD Simulations : Analyze hydrogen-bonding networks in aqueous vs. nonpolar solvents to optimize reaction conditions for synthesis or catalysis .
Methodological Notes
- Key References : Evidence from peer-reviewed journals (e.g., Jurnal Kimia Sains dan Aplikasi) and synthesis protocols were prioritized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
